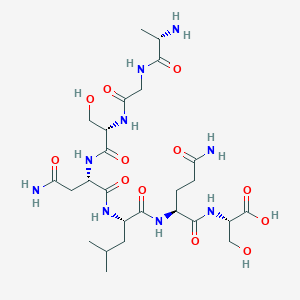![molecular formula C13H19O5P B14180786 Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate CAS No. 858644-28-7](/img/structure/B14180786.png)
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to improve yield and reduce reaction time. Microwave and ultrasound-assisted reactions are also employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of corrosion inhibitors and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound’s phosphonate group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
- Diethyl (phthalimidomethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Eigenschaften
CAS-Nummer |
858644-28-7 |
|---|---|
Molekularformel |
C13H19O5P |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-12(14)11-8-6-7-9-13(11)16-3/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
OXJBKRYQZFSCMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)C1=CC=CC=C1OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)

methanone](/img/structure/B14180722.png)

![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)

![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
